Saroglitazar

Vue d'ensemble

Description

Saroglitazar est un nouveau composé pharmaceutique principalement utilisé pour le traitement du diabète de type 2 et de la dyslipidémie. Il est connu pour son double action sur les sous-types alpha et gamma du récepteur activé par les proliférateurs de peroxysomes. Cette double action contribue à gérer à la fois les niveaux de lipides et de glucose dans le sang, ce qui en fait une option de traitement unique et efficace pour les patients atteints de dyslipidémie diabétique .

Applications De Recherche Scientifique

Saroglitazar has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the effects of dual peroxisome proliferator-activated receptor agonists on lipid and glucose metabolism.

Biology: Investigated for its effects on cellular processes related to lipid and glucose metabolism.

Medicine: Used in clinical trials for the treatment of type 2 diabetes mellitus, dyslipidemia, non-alcoholic steatohepatitis, and other metabolic disorders.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Target of Action

Saroglitazar is a first-in-class drug that acts as a dual PPAR agonist at the subtypes α (alpha) and γ (gamma) of the peroxisome proliferator-activated receptor (PPAR) . These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis .

Mode of Action

This compound interacts with its targets, the PPARα and PPARγ receptors, resulting in several changes. The agonist action on PPARα lowers high blood triglycerides, while the agonist action on PPARγ improves insulin resistance, consequently lowering blood sugar .

Biochemical Pathways

This compound’s action on PPARα and PPARγ affects multiple biochemical pathways. It reduces the synthesis and secretion of triglycerides, improving insulin sensitivity for better utilization and lowering blood sugar levels . It also has an impact on various genes involved in matrix degradation, extracellular matrix organization pathway, cell cycle pathway, and platelet activation pathways .

Pharmacokinetics

This compound is rapidly and well absorbed across all doses, with a median time to the peak plasma concentration (tmax) of less than 1 hour under fasting conditions . The maximum plasma concentration ranged from 3.98 to 7,461 ng/mL across the dose range . The average terminal half-life of this compound is 5.6 hours .

Result of Action

The overall effect of this compound is beneficial in terms of lipid profiles and liver function parameters . It has demonstrated reduction of triglycerides (TG), LDL cholesterol, VLDL cholesterol, non-HDL cholesterol and an increase in HDL cholesterol . It has also shown anti-diabetic medication properties by reducing the fasting plasma glucose and HBA1c in diabetes patients .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the standard of living and dietary habits can impact the prevalence of cardiometabolic diseases, which this compound is used to treat . .

Orientations Futures

Saroglitazar is currently being considered for the treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) due to its unique mechanism that reduces the synthesis and secretion of triglycerides, improving insulin sensitivity for better utilization and lowering blood sugar levels . It has also shown potential in preventing the progression of retinopathy in diabetes patients .

Analyse Biochimique

Biochemical Properties

Saroglitazar functions as a dual agonist for PPARα and PPARγ. PPARα activation leads to increased hepatic oxidation of fatty acids and reduced formation and secretion of triglycerides. PPARγ activation improves insulin sensitivity and lowers blood sugar levels . This compound interacts with various enzymes and proteins, including lipoprotein lipase, which it activates to enhance lipolysis and eliminate triglyceride-rich particles from plasma. It also reduces the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, it induces fatty acid β-oxidation in mitochondria and activates lipid-metabolizing genes in peroxisomes . It also influences adipocytes by increasing insulin sensitivity and regulating adiponectin and leptin levels, thereby preventing fatty acid delivery to the liver . Additionally, this compound reduces oxidative stress and inflammation in liver cells, contributing to improved liver function .

Molecular Mechanism

At the molecular level, this compound acts as a dual PPARα/γ agonist. PPARα activation increases hepatic oxidation of fatty acids and reduces triglyceride formation, while PPARγ activation improves insulin sensitivity and lowers blood glucose levels . This compound also modulates inflammatory cytokines and adiponectin, reducing hepatic steatosis and fibrosis . It activates lipoprotein lipase and reduces apolipoprotein C-III production, enhancing triglyceride clearance from plasma .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown rapid and sustained effects on lipid and glycemic parameters. Studies have demonstrated significant reductions in triglycerides, total cholesterol, and low-density lipoprotein levels over time . The compound is stable and well-tolerated, with no major adverse effects reported in long-term studies . This compound’s effects on cellular function, including reduced oxidative stress and inflammation, have been observed consistently over extended periods .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent effects on metabolic parameters. Lower doses improve lipid and glycemic profiles, while higher doses provide additional benefits in reducing hepatic steatosis and fibrosis . Extremely high doses may lead to adverse effects, such as increased serum creatinine levels . The optimal dosage for therapeutic efficacy without significant toxicity has been identified as 4 mg/day .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its dual activation of PPARα and PPARγ. It enhances fatty acid β-oxidation in mitochondria and activates lipid-metabolizing genes in peroxisomes . This compound also modulates insulin sensitivity and adipokine levels, preventing fatty acid delivery to the liver and reducing lipotoxicity . These actions contribute to improved lipid and glucose metabolism in patients with metabolic disorders .

Transport and Distribution

This compound is rapidly absorbed and distributed within cells and tissues. It is transported via lipoprotein particles and interacts with binding proteins to facilitate its cellular uptake . The compound’s distribution is influenced by its dual PPARα/γ agonist activity, which targets both hepatic and adipose tissues . This compound’s localization within these tissues enhances its therapeutic effects on lipid and glucose metabolism .

Subcellular Localization

Within cells, this compound is localized to mitochondria and peroxisomes, where it exerts its effects on fatty acid β-oxidation and lipid metabolism . The compound’s dual PPARα/γ agonist activity directs it to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways . This compound’s subcellular localization is crucial for its role in improving lipid and glycemic parameters in patients with metabolic disorders .

Méthodes De Préparation

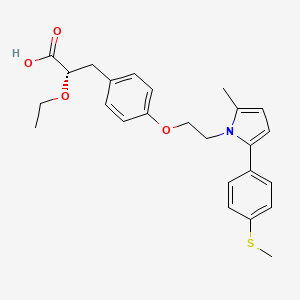

Voies synthétiques et conditions de réaction : La synthèse du saroglitazar implique plusieurs étapes, en commençant par la préparation de la structure principale, qui est un dérivé de phénylpyrrole. Les étapes clés comprennent :

Formation du cycle pyrrole : Cela implique la réaction d'un benzaldéhyde substitué avec une amine pour former un intermédiaire, qui subit ensuite une cyclisation pour former le cycle pyrrole.

Réactions de substitution : Divers substituants sont introduits sur le cycle pyrrole par le biais de réactions de substitution, en utilisant des réactifs tels que les halogénoalcanes et les halogénoarènes.

Assemblage final : L'étape finale implique le couplage du dérivé pyrrole avec un dérivé d'acide phénylpropanoïque dans des conditions de réaction spécifiques pour former du this compound.

Méthodes de production industrielle : La production industrielle de this compound suit une voie synthétique similaire mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Saroglitazar subit plusieurs types de réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, généralement en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre, en utilisant des réactifs tels que les halogénoalcanes ou les halogénoarènes.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogénoalcanes, halogénoarènes.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des produits désoxygénés .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets des agonistes doubles du récepteur activé par les proliférateurs de peroxysomes sur le métabolisme des lipides et du glucose.

Biologie : Investigé pour ses effets sur les processus cellulaires liés au métabolisme des lipides et du glucose.

Médecine : Utilisé dans les essais cliniques pour le traitement du diabète de type 2, de la dyslipidémie, de la stéatohépatite non alcoolique et d'autres troubles métaboliques.

Industrie : Employé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments

5. Mécanisme d'action

This compound agit comme un agoniste double des sous-types alpha et gamma du récepteur activé par les proliférateurs de peroxysomes. En activant ces récepteurs, this compound contribue à :

Abaisser les triglycérides sanguins : L'activation du récepteur alpha activé par les proliférateurs de peroxysomes réduit la synthèse et la sécrétion des triglycérides.

Améliorer la sensibilité à l'insuline : L'activation du récepteur gamma activé par les proliférateurs de peroxysomes améliore la sensibilité à l'insuline, conduisant à une meilleure utilisation du glucose et à des niveaux de sucre dans le sang plus bas

Comparaison Avec Des Composés Similaires

Saroglitazar est unique en raison de sa double action sur les récepteurs alpha et gamma activés par les proliférateurs de peroxysomes. Les composés similaires incluent :

Pioglitazone : Agit principalement sur le récepteur gamma activé par les proliférateurs de peroxysomes et est utilisé pour le traitement du diabète de type 2.

Comparé à ces composés, this compound offre l'avantage de traiter à la fois les anomalies lipidiques et glucidiques, ce qui en fait une option de traitement plus complète pour les patients atteints de dyslipidémie diabétique .

Propriétés

IUPAC Name |

(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWFZSLZNUJVQW-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197819 | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495399-09-2 | |

| Record name | Saroglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495399-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saroglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0495399092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saroglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAROGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YMX3S4JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)